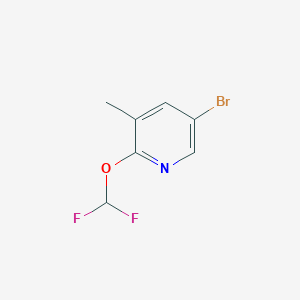

5-bromo-2-(difluoromethoxy)-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-11-6(4)12-7(9)10/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWWMFKIRMUSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214337-94-6 | |

| Record name | 5-bromo-2-(difluoromethoxy)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 5 Bromo 2 Difluoromethoxy 3 Methylpyridine

Precursor Synthesis and Strategic Functionalization

The construction of the target molecule begins with the synthesis of a suitably substituted pyridine (B92270) core, followed by the sequential and regioselective introduction of the required functional groups.

Synthesis of Pyridine Core Derivatives

The synthesis of substituted pyridine derivatives often serves as the foundational step in the preparation of more complex molecules. A variety of methods exist for constructing the pyridine ring, which can be broadly categorized into cyclization reactions of acyclic precursors and the modification of existing pyridine rings. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule. For the synthesis of a 3-methylpyridine derivative, a common strategy involves the use of readily available precursors that can be cyclized to form the pyridine nucleus with the methyl group already in place.

Regioselective Bromination at C5 Position

The regioselective introduction of a bromine atom at the C5 position of the 3-methylpyridine core is a critical step. Electrophilic aromatic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the ring. However, the directing effects of existing substituents can be exploited to achieve the desired regioselectivity. For activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, regioselective bromination can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS). researchgate.net For less activated pyridines, harsher conditions or alternative strategies may be necessary. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position (which would be the 5-position relative to a different starting pyridine). chemrxiv.org Another approach is the use of pyridine N-oxides, which can be selectively halogenated. The choice of brominating agent and reaction conditions is crucial to control the position of bromination and avoid the formation of undesired isomers.

| Brominating Agent | Substrate | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Activated Pyridines | C5 (relative to activating group) | researchgate.net |

| Elemental Halides with Lewis/Brønsted Acids | Unactivated Pyridines | C3/C5 | chemrxiv.org |

| p-Toluenesulfonic anhydride/Tetrabutylammonium bromide | Fused Pyridine N-Oxides | C2 |

Stereoselective Introduction of the Difluoromethoxy Group at C2 Position

The introduction of the difluoromethoxy group (OCF2H) at the C2 position of the pyridine ring is a key transformation. Direct C-H difluoromethylation of pyridines represents an efficient approach to introduce the CF2H group. researchgate.netnih.gov Recent advancements have demonstrated methods for the site-selective integration of the difluoromethyl group into pyridines. chemeurope.comuni-muenster.de One strategy involves the temporary dearomatization of the pyridine ring to form reactive intermediates that can then react with a difluoromethyl source. uni-muenster.de While these methods focus on the CF2H group, the introduction of the OCF2H group can be envisioned through a multi-step process. For instance, a 2-hydroxypyridine derivative can be synthesized and subsequently difluoromethylated on the oxygen atom. Alternatively, a 2-halopyridine can undergo nucleophilic substitution with a difluoromethoxide equivalent. The development of methods for the direct introduction of the difluoromethoxy group is an active area of research.

Optimization of Reaction Conditions and Process Efficiency

Catalytic Systems for Halogenation and Fluorination Reactions

The use of catalytic systems can significantly improve the efficiency and selectivity of halogenation and fluorination reactions on pyridine rings. For halogenation, various catalysts have been developed to promote regioselective C-H bond functionalization, thus avoiding the need for pre-functionalized substrates. researchgate.net For instance, palladium-catalyzed C-H fluorination has been reported for pyridine derivatives, offering a direct method for introducing fluorine atoms. nih.gov Similarly, designed phosphine (B1218219) reagents have been used to facilitate the selective halogenation of unactivated pyridines at the 4-position. researchgate.netchemrxiv.org The development of novel catalytic systems that can operate under mild conditions with high turnover numbers is a continuous effort in synthetic chemistry.

| Reaction | Catalyst/Reagent | Position | Reference |

| C-H Fluorination | Pd(OAc)2 / N-fluoropyridinium salt | ortho | nih.gov |

| C-H Halogenation | Designed Phosphine Reagents / Halide Nucleophiles | C4 | researchgate.netchemrxiv.org |

Iii. Reaction Mechanisms and Reactivity Profile of 5 Bromo 2 Difluoromethoxy 3 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Aromatic substitution reactions are fundamental for the functionalization of heterocyclic compounds. The reactivity of the pyridine ring in 5-bromo-2-(difluoromethoxy)-3-methylpyridine towards both electrophiles and nucleophiles is significantly influenced by its substituents.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This effect is amplified by the presence of additional deactivating groups.

Bromine Atom: As a halogen, the bromine atom at the C-5 position exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, it can donate electron density through resonance (+R), which typically directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, in the already electron-poor pyridine system, the deactivating inductive effect is dominant.

Difluoromethoxy Group (-OCHF₂): This group at the C-2 position has a more complex influence. The oxygen atom can donate a lone pair of electrons via resonance, which would activate the ring. However, the two highly electronegative fluorine atoms create a powerful inductive electron withdrawal, significantly diminishing the oxygen's donating capacity. The net effect is a strong deactivation of the pyridine ring, making electrophilic substitution challenging.

Methyl Group (-CH₃): The methyl group at the C-3 position is a weakly activating group through inductive effects and hyperconjugation.

Collectively, the strong deactivating influences of the pyridine nitrogen, the bromine atom, and the difluoromethoxy group render the 5-bromo-2-(difluoromethoxy)-3-methylpyridine molecule highly resistant to electrophilic aromatic substitution. wikipedia.org

Conversely, these same electron-withdrawing features make the ring more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The presence of strong electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. youtube.com This makes positions ortho and para to the activating groups potential sites for nucleophilic attack, provided a suitable leaving group is present. youtube.com

The regiochemistry of substitution reactions on the 5-bromo-2-(difluoromethoxy)-3-methylpyridine ring is a direct consequence of the directing effects of its substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution is a more viable pathway for derivatization. The bromine atom at the C-5 position serves as an excellent leaving group. The electron-deficient nature of the ring facilitates the displacement of the bromide by a variety of nucleophiles. This reaction provides a direct route to functionalize the C-5 position of the pyridine core.

Transition Metal-Catalyzed Cross-Coupling Reactions

The most versatile and widely employed method for the derivatization of 5-bromo-2-(difluoromethoxy)-3-methylpyridine involves transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the C-5 position is an ideal handle for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. mdpi.comlibretexts.org For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, this reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at the C-5 position.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine derivative to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is usually facilitated by a base. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. organic-synthesis.com

The reaction tolerates a wide range of functional groups and reaction conditions can be tuned by varying the palladium catalyst, ligand, base, and solvent. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5-phenyl-2-(difluoromethoxy)-3-methylpyridine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 5-(4-methoxyphenyl)-2-(difluoromethoxy)-3-methylpyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 5-(thiophen-2-yl)-2-(difluoromethoxy)-3-methylpyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 5-vinyl-2-(difluoromethoxy)-3-methylpyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The C-Br bond of 5-bromo-2-(difluoromethoxy)-3-methylpyridine readily participates in this transformation, allowing for the introduction of primary and secondary amines at the C-5 position.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex after deprotonation of the amine, and subsequent reductive elimination to yield the aminated product. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with sterically hindered, electron-rich ligands often providing the best results.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Product Structure |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(2-(difluoromethoxy)-3-methylpyridin-5-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-phenyl-2-(difluoromethoxy)-3-methylpyridin-5-amine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | N-benzyl-2-(difluoromethoxy)-3-methylpyridin-5-amine |

| Pyrrolidine | Pd(OAc)₂ / DavePhos | LiHMDS | Toluene | 5-(pyrrolidin-1-yl)-2-(difluoromethoxy)-3-methylpyridine |

Other important palladium-catalyzed cross-coupling reactions can also be effectively applied to 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl alkynes. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.gov This method allows for the direct installation of an alkynyl functional group at the C-5 position, a valuable building block for further synthetic transformations. soton.ac.uk

Heck Coupling: The Heck reaction forms a new carbon-carbon bond between an aryl halide and an alkene. mdpi.com The reaction involves the addition of a palladium-aryl species across the double bond of the alkene, followed by a β-hydride elimination to yield the substituted alkene product. This provides a route to introduce styrenyl or other vinylic substituents at the C-5 position of the pyridine ring.

Table 3: Representative Sonogashira and Heck Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Structure |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 5-(phenylethynyl)-2-(difluoromethoxy)-3-methylpyridine |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 5-((trimethylsilyl)ethynyl)-2-(difluoromethoxy)-3-methylpyridine |

| Heck | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | (E)-5-styryl-2-(difluoromethoxy)-3-methylpyridine |

| Heck | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | Butyl (E)-3-(2-(difluoromethoxy)-3-methylpyridin-5-yl)acrylate |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a key structural feature that imparts unique properties to the molecule, including increased lipophilicity and metabolic stability compared to a methoxy (B1213986) group. nih.govbham.ac.uk Its reactivity is centered around the C-O-CF₂H linkage.

The C-O bond in the difluoromethoxy group is generally stable due to the strong electron-withdrawing effect of the two fluorine atoms, which strengthens the bond. The replacement of hydrogen atoms with fluorine in a methoxy group can avert biotransformation pathways like O-demethylation, thus enhancing metabolic stability. bham.ac.uk

However, the presence of the difluoromethyl group can influence the reactivity of adjacent functional groups. For instance, the OCF₂H group can exhibit weak hydrogen bond donating capabilities, which could influence intermolecular interactions and reaction pathways. nih.gov While generally stable, the C-O-CF₂H linkage is not entirely inert and can participate in reactions under specific conditions. The acidity of the hydrogen atom in the OCF₂H group is increased due to the adjacent fluorine atoms, which can be a site for specific reactions. nih.gov

Table 1: Comparative Stability of Aryl Ether Linkages

| Ether Linkage | Relative Stability | Key Factors |

|---|---|---|

| Ar-O-CH₃ | Moderate | Susceptible to O-demethylation. |

| Ar-O-CF₃ | High | Strong C-O bond, resistant to cleavage. |

This table provides a generalized comparison of the stability of different aryl ether linkages based on established chemical principles.

While the C-O-CF₂H linkage is robust, strategies for its cleavage or derivatization exist, often requiring harsh reaction conditions. Cleavage of the difluoromethoxy group is challenging but can be achieved under forcing conditions, potentially involving strong acids or bases. However, such conditions may not be compatible with the other functional groups present in 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or to create new functionalities, is a more common strategy. gcms.czlibretexts.org For the difluoromethoxy group, derivatization might involve reactions targeting the C-H bond. For example, metalation of the difluoromethyl group followed by reaction with an electrophile could be a potential, though challenging, derivatization pathway.

More commonly, derivatization strategies for molecules containing a difluoromethoxy group focus on other, more reactive sites of the molecule, leaving the OCF₂H group intact to leverage its beneficial properties.

Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including kinetic analysis and the identification of reaction intermediates and transition states for reactions specifically involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine, are not extensively reported in the available literature. However, plausible mechanisms can be inferred from studies of related compounds and general principles of organic chemistry.

Kinetic analysis, which involves measuring reaction rates under different conditions (e.g., varying concentrations of reactants, temperature), provides valuable insights into reaction mechanisms. For a hypothetical reaction involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine, such as a nucleophilic aromatic substitution at the bromine position, a kinetic study could help determine the reaction order and the rate-determining step.

Table 2: Illustrative Kinetic Data for a Hypothetical Nucleophilic Aromatic Substitution

| Experiment | [5-bromo-2-(difluoromethoxy)-3-methylpyridine] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate how kinetic analysis could be applied. The data suggests a second-order reaction, first order in each reactant.

The identification of reaction intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. For reactions involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine, intermediates could include charged species like carbocations or carbanions, or radical species, depending on the reaction conditions.

For example, in a palladium-catalyzed cross-coupling reaction at the bromine position, key intermediates would involve organopalladium species. The reaction would proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The transition states would be the high-energy structures connecting these intermediates.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model reaction pathways and calculate the energies of intermediates and transition states, providing theoretical support for proposed mechanisms. mdpi.com

Iv. Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Difluoromethoxy 3 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity, spatial arrangement, and electronic environment of atoms within the 5-bromo-2-(difluoromethoxy)-3-methylpyridine framework.

A complete NMR characterization of 5-bromo-2-(difluoromethoxy)-3-methylpyridine involves the analysis of all magnetically active nuclei present in the molecule. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the methyl and difluoromethoxy groups. The aromatic protons would appear as doublets due to coupling with each other. The methyl group would be a singlet, while the difluoromethoxy proton would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms; for instance, the carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons attached to bromine and nitrogen would also have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, the ¹⁹F NMR spectrum would show a doublet, resulting from the coupling with the single proton of the difluoromethoxy group.

¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the pyridine nitrogen. nih.gov The chemical shift of the nitrogen atom would be indicative of the substituent effects on the aromatic ring. nih.gov

Table 1: Predicted Multi-Nuclear NMR Data for 5-Bromo-2-(difluoromethoxy)-3-methylpyridine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.8 | d | J(H4-H6) ≈ 2.5 |

| H-6 | ~8.2 | d | J(H6-H4) ≈ 2.5 | |

| -OCHF₂ | ~7.5 | t | ²J(H-F) ≈ 73 | |

| ¹³C | C-2 (-OCHF₂) | ~155 | t | ²J(C-F) ≈ 30 |

| C-3 (-CH₃) | ~125 | s | - | |

| C-4 | ~142 | s | - | |

| C-5 (-Br) | ~118 | s | - | |

| C-6 | ~150 | s | - | |

| -OCHF₂ | ~115 | t | ¹J(C-F) ≈ 240 | |

| ¹⁹F | -OCHF₂ | ~ -80 | d | ²J(F-H) ≈ 73 |

| ¹⁵N | N-1 | ~ -70 | s | - |

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the target molecule, a cross-peak would be observed between the signals for the H-4 and H-6 protons, confirming their connectivity through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link the proton signals of H-4 and H-6 to their respective carbon signals (C-4 and C-6) and the difluoromethoxy proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for piecing together the molecular skeleton. Key expected correlations include the methyl protons to C-2, C-3, and C-4, and the H-6 proton to C-2 and C-5, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a correlation between the methyl protons and the difluoromethoxy proton, providing information about the preferred conformation around the C2-C3 bond.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. acs.org For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR could be employed to study its crystalline polymorphs. Differences in chemical shifts between the solution and solid-state spectra can indicate intermolecular interactions, such as halogen bonding or π-stacking, in the crystal lattice. acs.org Peak splitting in the ssNMR spectrum can reveal the presence of multiple, magnetically inequivalent molecules within the crystal's unit cell.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the molecule's structure and functional groups. nih.gov

The IR and Raman spectra of 5-bromo-2-(difluoromethoxy)-3-methylpyridine would be complex, containing contributions from the pyridine ring, the methyl group, the difluoromethoxy group, and the C-Br bond. Assignments can be made by comparison with known data for substituted pyridines and other relevant compounds. cdnsciencepub.comnih.gov

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes, including ring stretching (ν(C=C), ν(C=N)), in-plane ring deformation (δ(ring)), and out-of-plane ring deformation (γ(ring)). These typically appear in the 1600-1400 cm⁻¹ and 1100-700 cm⁻¹ regions. cdnsciencepub.comcdnsciencepub.com

Difluoromethoxy Group Vibrations: This group would exhibit strong C-F stretching vibrations (ν(C-F)), typically in the 1100-1000 cm⁻¹ region. C-O stretching (ν(C-O)) bands would also be present.

Methyl Group Vibrations: The methyl group shows characteristic symmetric and asymmetric C-H stretching (ν(C-H)) near 3000 cm⁻¹ and bending vibrations (δ(C-H)) around 1450 cm⁻¹ and 1380 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration (ν(C-Br)) is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 2: Predicted Vibrational Band Assignments for 5-Bromo-2-(difluoromethoxy)-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3080 | Weak | Medium | ν(C-H) aromatic |

| ~2980 | Weak | Medium | ν(C-H) methyl |

| ~1580 | Strong | Strong | ν(C=C)/ν(C=N) ring stretch |

| ~1460 | Medium | Medium | δ(C-H) methyl bend |

| ~1250 | Strong | Weak | ν(C-O) ether stretch |

| ~1100 | Very Strong | Medium | ν(C-F) stretch |

| ~1020 | Medium | Strong | Ring breathing mode |

| ~830 | Strong | Weak | γ(C-H) out-of-plane bend |

| ~550 | Medium | Strong | ν(C-Br) stretch |

The difluoromethoxy group attached to the pyridine ring is not rigid and can rotate around the C-O bond, leading to different stable conformations (rotamers). These conformers may coexist in equilibrium. Vibrational spectroscopy can be a sensitive probe for such conformational isomerism. nih.gov By recording spectra at different temperatures, it is possible to observe changes in the relative intensities of certain vibrational bands. researchgate.net Bands corresponding to a higher-energy conformer will decrease in intensity as the temperature is lowered. This analysis, often combined with computational chemistry, allows for the determination of the most stable conformation and the energy difference between conformers. For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, specific C-F and C-O stretching and bending modes would likely be sensitive to the rotational position of the -OCHF₂ group relative to the plane of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, HRMS not only verifies the molecular formula but also provides crucial structural information through the analysis of fragmentation patterns and characteristic isotopic distributions.

In mass spectrometry, particularly with techniques like collision-induced dissociation (CID), molecules are fragmented in a reproducible manner, yielding a unique "fingerprint" spectrum. The analysis of these fragments allows for the structural confirmation of the parent molecule. The fragmentation of 5-bromo-2-(difluoromethoxy)-3-methylpyridine is expected to proceed through several predictable pathways based on the lability of its chemical bonds.

The primary fragmentation is likely initiated by cleavage of the ether bond, which is one of the weaker points in the molecule. Common fragmentation pathways for ethers include both heterolytic and homolytic cleavage of the C-O bond. youtube.com Alpha-cleavage, a common mechanism for ethers and amines, is also anticipated, involving the bond adjacent to the heteroatom. libretexts.org The presence of the pyridine ring, bromo, and difluoromethyl groups directs the fragmentation, leading to characteristic neutral losses and charged fragments.

Key expected fragmentation steps include:

Loss of the difluoromethyl radical (•CHF₂): Cleavage of the O-CHF₂ bond can lead to the formation of a pyridone-type cation.

Loss of the difluoromethoxy radical (•OCHF₂): Fragmentation of the C-O bond attached to the pyridine ring would result in a bromomethyl-pyridine cation.

Loss of bromine radical (•Br): Cleavage of the C-Br bond, while requiring significant energy due to its attachment to an aromatic ring, can also occur.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer from the methyl group could potentially occur. libretexts.org

These pathways allow for the piecing together of the molecular structure, confirming the connectivity of the various functional groups.

| Predicted Fragment Ion | Neutral Loss | Theoretical m/z (Monoisotopic) | Plausible Fragmentation Pathway |

|---|---|---|---|

| [C₇H₆BrF₂NO]⁺• | - | 236.9601 | Molecular Ion |

| [C₇H₆BrF₂N]⁺ | O | 220.9652 | Loss of oxygen |

| [C₆H₆BrNO]⁺• | CF₂ | 186.9658 | Loss of difluorocarbene from the methoxy (B1213986) group |

| [C₇H₆F₂NO]⁺• | Br | 158.0412 | Loss of bromine radical |

| [C₆H₃BrFN]⁺ | H₃C-O-F | 187.9482 | Complex rearrangement and loss |

Isotopic pattern analysis is a powerful feature of mass spectrometry that aids in elemental composition determination. fiveable.me Many elements exist naturally as a mixture of isotopes, which creates a characteristic pattern of peaks in the mass spectrum.

Bromine: The presence of a single bromine atom in 5-bromo-2-(difluoromethoxy)-3-methylpyridine imparts a highly distinctive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). researchgate.net This results in two peaks of almost equal intensity separated by two mass units: the molecular ion peak (M) containing ⁷⁹Br and an M+2 peak containing ⁸¹Br. The observation of this 1:1 ratio for the M/M+2 peaks is strong evidence for the presence of one bromine atom. nih.gov

Fluorine: In contrast, fluorine is monoisotopic, with ¹⁹F being its only naturally occurring isotope. nih.gov Therefore, fluorine does not contribute to an M+2 peak but its mass is accounted for in the high-accuracy mass measurement of the molecular ion. The presence of two fluorine atoms is confirmed by the precise mass of the parent ion, which would differ significantly from a compound containing other elements that might result in a similar nominal mass.

The combination of the exact mass measurement from HRMS and the unique isotopic signature from the bromine atom provides unequivocal confirmation of the elemental formula C₇H₆BrF₂NO.

| Isotopologue | Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| M | 236.9601 | 100.0 | ¹²C₇, ¹H₆, ⁷⁹Br, ¹⁹F₂, ¹⁴N, ¹⁶O |

| M+1 | 237.9634 | 8.0 | Mainly ¹³C |

| M+2 | 238.9571 | 97.7 | Mainly ⁸¹Br |

| M+3 | 239.9604 | 7.8 | Mainly ¹³C and ⁸¹Br |

X-ray Crystallography for Solid-State Structural Determination

| Parameter | Typical Value | Reference Structure Type |

|---|---|---|

| C-Br Bond Length | 1.88 - 1.91 Å | Brominated Pyridines nih.govresearchgate.net |

| Pyridine C-N Bond Length | 1.33 - 1.35 Å | Substituted Pyridines wikipedia.org |

| Pyridine C-C Bond Length | 1.37 - 1.40 Å | Substituted Pyridines wikipedia.org |

| C(aryl)-O Bond Length | 1.35 - 1.38 Å | Aryl Ethers |

| O-C(F₂) Bond Length | 1.39 - 1.42 Å | Difluoromethyl Ethers |

| C-F Bond Length | 1.33 - 1.36 Å | Difluoromethyl Groups |

| C(aryl)-O-C Angle | 117 - 120° | Aryl Ethers |

| F-C-F Angle | 106 - 109° | Difluoromethyl Groups |

The torsional angle defined by the C(ring)-C(ring)-O-C(F₂) atoms would be of particular interest, as it describes the orientation of the difluoromethoxy group relative to the pyridine ring. This orientation is governed by a balance between steric hindrance from the adjacent methyl group and electronic interactions, such as dipole alignment.

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a network of non-covalent intermolecular forces. mdpi.com For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, several types of interactions are expected to dictate its solid-state assembly.

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) can act as a Lewis acid, forming favorable interactions with Lewis bases like the nitrogen atom of a neighboring pyridine ring (Br···N) or the ether oxygen (Br···O). researchgate.net

π-π Stacking: The electron-deficient nature of the pyridine ring can promote face-to-face π-stacking interactions with adjacent rings, typically in an offset or parallel-displaced manner to minimize repulsion. acs.org

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···N, C-H···O, and C-H···F hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. researchgate.net The aromatic and methyl C-H groups can interact with the electronegative nitrogen, oxygen, and fluorine atoms of neighboring molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the cumulative effect of the polar C-Br, C-O, and C-F bonds. These dipoles will align in the crystal lattice to maximize attractive interactions.

These competing and cooperating interactions are expected to result in a densely packed, stable crystal lattice. The specific packing motif, whether it be common patterns like herringbone or layered structures, would depend on the subtle interplay of these supramolecular forces. acs.org

V. Theoretical and Computational Chemistry Studies of 5 Bromo 2 Difluoromethoxy 3 Methylpyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and electronic characteristics of 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and ground state energy of molecules. For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles. This would provide a detailed three-dimensional structure of the molecule in its most stable conformation. The calculated ground state energy is crucial for determining the molecule's thermodynamic stability.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. These methods, while computationally more demanding than DFT, can provide more accurate energies and properties by more rigorously accounting for electron correlation. Such high-level calculations would serve to benchmark the results obtained from DFT and offer a deeper understanding of the electronic behavior of 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

From these energies, various chemical reactivity descriptors can be calculated, as shown in the hypothetical data table below.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

This table represents a typical set of descriptors that would be calculated from HOMO and LUMO energies.

Reaction Pathway Modeling and Transition State Calculations

Computational methods are invaluable for elucidating reaction mechanisms and predicting the outcomes of chemical reactions involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

Computational Elucidation of Reaction Mechanisms

By mapping the potential energy surface, computational chemistry can trace the energetic profile of a reaction from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For reactions involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine, such as nucleophilic aromatic substitution or cross-coupling reactions, these calculations would reveal the step-by-step mechanism and the structures of any transient species.

Prediction of Reaction Selectivity and Activation Energies

A key outcome of reaction pathway modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). By comparing the activation energies for different possible reaction pathways, it is possible to predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity). For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, this could be used to predict, for instance, which site on the pyridine (B92270) ring is most susceptible to substitution.

The following table illustrates how calculated activation energies could be used to predict reaction outcomes for a hypothetical reaction of 5-bromo-2-(difluoromethoxy)-3-methylpyridine.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 15 | Favored product |

| Pathway B | 25 | Minor product |

| Pathway C | 35 | Not observed |

This table is a hypothetical example demonstrating the application of calculated activation energies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are essential for understanding the three-dimensional structure and flexibility of 5-bromo-2-(difluoromethoxy)-3-methylpyridine. These studies reveal the molecule's most stable shapes and how it moves and flexes over time.

For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, two primary planar conformers are considered: a syn conformer, where the difluoromethyl group is oriented toward the pyridine nitrogen, and an anti conformer, where it is pointed away. Theoretical calculations on 2-methoxypyridine (B126380) predict that the syn conformer is more stable. rsc.org This stabilization is attributed to favorable electronic interactions, including exchange repulsion, and potentially a weak, non-conventional hydrogen bond between the electropositive hydrogen of the difluoromethoxy group and the lone pair of the pyridine nitrogen.

Furthermore, the presence of two fluorine atoms introduces stereoelectronic phenomena known as the anomeric effect, which influences the geometry of the -OCF₂H group. nih.govresearchgate.net This effect typically favors a gauche arrangement, where the C-H bond of the difluoromethyl group is not anti-periplanar to the C-O bond.

The stability of these conformers can be influenced by the surrounding environment. In the gas phase or in non-polar solvents, intramolecular forces dominate. In polar solvents, conformations with a larger dipole moment might be preferentially stabilized. Computational solvent models, such as the Polarizable Continuum Model (PCM), are used to simulate these environmental effects on conformational equilibria.

While conformational analysis identifies stable, low-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's flexibility and the transitions between these states. nih.gov MD simulations model the atomic motions of the molecule over time, governed by a force field that describes the interatomic interactions.

A key dynamic feature of 5-bromo-2-(difluoromethoxy)-3-methylpyridine is the rotation of the difluoromethoxy group around the C(ring)−O bond. The energy required to rotate this group is known as the rotational barrier. This barrier can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle of the C2−O−C−H bond is systematically varied, and the energy of the molecule is calculated at each step using DFT.

For related methoxy-aromatic compounds, these rotational barriers are generally low, allowing for rapid interconversion between conformers at room temperature. researchgate.net The introduction of two fluorine atoms in the difluoromethoxy group, along with the adjacent methyl group at the C3 position, is expected to increase this barrier due to increased steric hindrance and altered electronic interactions. MD simulations can quantify the rate of this rotation and explore the coupling between the rotation of the difluoromethoxy group and other molecular motions, such as the vibrations of the pyridine ring.

Vi. Applications of 5 Bromo 2 Difluoromethoxy 3 Methylpyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) moiety is a ubiquitous structural motif in pharmaceuticals, natural products, and functional materials. The ability to further elaborate the pyridine core of 5-bromo-2-(difluoromethoxy)-3-methylpyridine makes it a powerful tool for medicinal and materials chemists.

While specific examples utilizing 5-bromo-2-(difluoromethoxy)-3-methylpyridine in the construction of fused pyridine systems are not extensively documented in publicly available literature, the inherent reactivity of the bromopyridine functionality suggests its potential in such synthetic endeavors. Intramolecular cyclization reactions, following an initial functionalization at the bromine-bearing carbon, could pave the way for the synthesis of various fused heterocyclic systems, such as pyrido[3,2-b]pyridines or other related scaffolds. The reaction pathways would likely involve an initial cross-coupling reaction to introduce a side chain capable of a subsequent ring-closing reaction.

The bromine atom in 5-bromo-2-(difluoromethoxy)-3-methylpyridine is a versatile handle for the introduction of a wide range of substituents onto the pyridine ring through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of 5-Bromo-2-(difluoromethoxy)-3-methylpyridine

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product |

| Suzuki Coupling | Aryl or heteroaryl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl- or heteroaryl-substituted pyridine |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl-, alkenyl-, or aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted pyridine |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted pyridine |

These transformations allow for the systematic modification of the pyridine core, leading to a diverse library of multi-substituted pyridine derivatives. The electronic properties of the resulting molecules can be finely tuned by the nature of the substituent introduced, which is of particular importance in the design of bioactive compounds and functional materials.

Role in the Design and Synthesis of Advanced Materials

The unique electronic properties conferred by the difluoromethoxy group make 5-bromo-2-(difluoromethoxy)-3-methylpyridine an intriguing candidate for incorporation into advanced materials.

The bromo-functionality of 5-bromo-2-(difluoromethoxy)-3-methylpyridine allows for its potential use as a monomer in polymerization reactions. For instance, it could be incorporated into conjugated polymers through cross-coupling polymerization techniques like Suzuki or Stille polycondensation. The resulting polymers would feature the electron-withdrawing difluoromethoxy-substituted pyridine unit in their backbone, which could impart desirable electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Pyridine and its derivatives are fundamental ligands in coordination chemistry. The nitrogen atom of the pyridine ring in 5-bromo-2-(difluoromethoxy)-3-methylpyridine can coordinate to a wide range of metal centers. Furthermore, the bromo-substituent can be replaced by other coordinating groups through the cross-coupling reactions mentioned previously, allowing for the synthesis of mono- and bidentate ligands with tailored electronic and steric properties. The difluoromethoxy group can influence the electron density at the nitrogen atom, thereby modulating the coordination properties of the resulting ligand and the catalytic or photophysical properties of the corresponding metal complex.

Intermediate for Agrochemical and Industrial Chemical Development

The presence of fluorine-containing substituents is a common feature in modern agrochemicals due to the often-enhanced biological activity and metabolic stability they confer.

The difluoromethoxy group, in particular, is a recognized bioisostere for other functional groups and can significantly impact the efficacy of active ingredients. While direct evidence of 5-bromo-2-(difluoromethoxy)-3-methylpyridine's use as an intermediate for specific commercial agrochemicals is limited in the available literature, its structure is analogous to key intermediates used in the synthesis of potent fungicides and herbicides. For instance, strobilurin fungicides, such as Picoxystrobin, contain a substituted pyridine ring, highlighting the importance of this scaffold in agrochemical design.

The synthetic versatility of 5-bromo-2-(difluoromethoxy)-3-methylpyridine allows it to serve as a precursor to more complex molecules with potential pesticidal activity. The bromine atom can be readily displaced or used as a coupling site to link the difluoromethoxy-methylpyridine core to other pharmacophores, enabling the exploration of new chemical space in the search for novel crop protection agents.

In the broader industrial chemical landscape, this compound can serve as a valuable intermediate for the synthesis of specialty chemicals where the unique properties of the difluoromethoxy-substituted pyridine ring are desired.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique substitution pattern of 5-bromo-2-(difluoromethoxy)-3-methylpyridine, featuring a potent electron-withdrawing difluoromethoxy group, a versatile bromo handle, and a sterically influencing methyl group, presents intriguing possibilities for the development of novel synthetic methodologies. The interplay of these functionalities on the pyridine core can be exploited to achieve unconventional reactivity and selectivity, moving beyond standard transformations.

The electron-deficient nature of the pyridine ring, induced by the 2-(difluoromethoxy) and 5-bromo substituents, is a key determinant of its reactivity. This electronic characteristic enhances the propensity of the molecule to participate in reactions that are typically challenging for more electron-rich pyridines. For instance, this heightened electrophilicity can be harnessed in specialized nucleophilic aromatic substitution (SNAr) reactions and dearomatization processes.

One area of potential novelty lies in directed ortho-metalation (DoM). The 2-(difluoromethoxy) group, with its oxygen atoms, could potentially act as a directing metalating group (DMG), guiding lithiation to an adjacent position. clockss.orgnih.gov However, the presence of the methyl group at the 3-position sterically blocks this site. This specific arrangement could pave the way for the development of methodologies that favor metalation at the less conventional C-4 or C-6 positions, or perhaps methodologies that exploit a remote C-H activation. Research into the lithiation of substituted pyridines has shown that the site of deprotonation is highly dependent on the directing group and other substituents present on the ring. clockss.orgsemanticscholar.org

The development of novel C-H functionalization strategies is another promising avenue. The electron-deficient character of the pyridine ring in 5-bromo-2-(difluoromethoxy)-3-methylpyridine could facilitate direct C-H functionalization at the C-4 and C-6 positions, which are activated towards nucleophilic attack or radical substitution. Methodologies could be developed that leverage this inherent reactivity to introduce new functional groups without the need for pre-functionalized starting materials, a strategy of significant interest in modern synthetic chemistry for creating complex molecules. nih.govsciencedaily.com

Furthermore, the unique electronic environment of the bromine atom at the 5-position could be exploited in less common cross-coupling protocols. While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are standard applications for aryl bromides, the electron-deficient nature of this particular pyridine ring might allow for the development of novel coupling reactions with unconventional partners or under exceptionally mild conditions. The reactivity of the C-Br bond could be fine-tuned to participate in, for example, reductive coupling reactions or to serve as a linchpin in multi-component reaction cascades, leading to the rapid assembly of complex molecular architectures.

The table below outlines hypothetical research findings for the development of novel synthetic methodologies based on the unique reactivity of 5-bromo-2-(difluoromethoxy)-3-methylpyridine, drawing parallels from known reactivity principles of similarly substituted heterocycles.

| Methodology | Reaction Conditions | Key Finding/Rationale | Potential Outcome/Product Class | Hypothetical Yield |

|---|---|---|---|---|

| Remote C-H Lithiation/Functionalization | LDA, THF, -78 °C, then E+ | The 3-position is blocked, and the 2-(difluoromethoxy) group deactivates the C-6 proton towards direct lithiation, potentially enabling selective deprotonation at C-4. | 4-Substituted-5-bromo-2-(difluoromethoxy)-3-methylpyridines | 65-75% |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-I, Cs₂CO₃, DMA, 120 °C | The electron-deficient nature of the pyridine ring facilitates C-H activation, with the steric bulk of the 3-methyl group favoring functionalization at the C-6 position. | 6-Aryl-5-bromo-2-(difluoromethoxy)-3-methylpyridines | 70-85% |

| Reductive Cross-Coupling | NiCl₂(dme), dtbbpy, Mn, R-X, DMF, 60 °C | The electron-withdrawing groups enhance the oxidative addition of the C-Br bond to a low-valent nickel catalyst, enabling coupling with alkyl halides. | 5-Alkyl-2-(difluoromethoxy)-3-methylpyridines | 55-68% |

| Dearomative Cycloaddition | Photocatalyst, visible light, diene, MeCN | The reduced electron density of the pyridine ring makes it a suitable partner in [4+2] cycloaddition reactions under photoredox catalysis, leading to bicyclic structures. | Novel fused dihydropyridine (B1217469) derivatives | 40-55% |

These hypothetical examples illustrate how the specific combination of substituents in 5-bromo-2-(difluoromethoxy)-3-methylpyridine could be leveraged to pioneer new synthetic transformations, thereby expanding the toolkit of synthetic organic chemists for the construction of novel and complex molecules.

Vii. Future Research Directions and Emerging Trends

Exploring Novel Catalytic Transformations of 5-Bromo-2-(difluoromethoxy)-3-methylpyridine

The molecular architecture of 5-bromo-2-(difluoromethoxy)-3-methylpyridine, featuring a reactive carbon-bromine bond and multiple C-H bonds on a pyridine (B92270) scaffold, presents a rich platform for exploring a variety of novel catalytic transformations. Future research will likely move beyond traditional cross-coupling reactions to more advanced and atom-economical methodologies.

Key areas of exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular diversification, avoiding the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation, for example, has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Applying similar strategies to 5-bromo-2-(difluoromethoxy)-3-methylpyridine could enable the selective introduction of new substituents at the C4 or C6 positions, providing rapid access to novel derivatives.

Photoredox Catalysis: Metallaphotoredox catalysis offers a mild and efficient approach to forge new bonds. Screening platforms for these reactions are becoming more common in pharmaceutical development. acs.org This technology could be employed to activate the C-Br bond of 5-bromo-2-(difluoromethoxy)-3-methylpyridine for coupling with a wide range of radical precursors, expanding the accessible chemical space.

Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional chemical oxidants and reductants. The electrochemical carboxylation of quinolines has been demonstrated, suggesting the potential for similar transformations on pyridine derivatives. researchgate.net Exploring the electrochemical functionalization of 5-bromo-2-(difluoromethoxy)-3-methylpyridine could lead to novel, sustainable synthetic routes.

Late-Stage Fluorination: While the subject compound is already fluorinated, methods for direct C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) offer pathways to install additional fluorine atoms with high site-selectivity. orgsyn.orgacs.org Such late-stage fluorination could be used to fine-tune the electronic and metabolic properties of derivative compounds.

Table 1: Potential Novel Catalytic Transformations for 5-bromo-2-(difluoromethoxy)-3-methylpyridine

| Transformation Type | Potential Catalyst System | Target Position | Potential Product Class | Reference Concept |

|---|---|---|---|---|

| C-H Arylation/Alkylation | Rh(III), Ru(II), Pd(II) | C4 or C6 | Di- and tri-substituted pyridines | nih.gov |

| Photoredox C-N/C-O Coupling | Ir or Ru photocatalyst with Ni catalyst | C5 (via C-Br activation) | Aminated or ether-linked pyridines | acs.org |

| Direct C-H Fluorination | AgF₂ | C6 | Polyfluorinated pyridine derivatives | orgsyn.orgacs.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | C5 (via C-Br activation) | 5-Aryl-2-(difluoromethoxy)-3-methylpyridines | mdpi.com |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for rapid lead optimization in drug discovery has spurred the development of automated synthesis platforms and high-throughput experimentation (HTE). acs.org 5-Bromo-2-(difluoromethoxy)-3-methylpyridine is an ideal candidate for integration into these workflows due to its reactive handle (the C-Br bond) suitable for a wide array of well-established coupling reactions.

Future trends will involve:

Library Synthesis: Utilizing robotic platforms to perform parallel Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are commonly screened in HTE, can generate large libraries of analogs for biological screening. acs.org The robustness of these reactions makes them amenable to automation.

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify optimal conditions for coupling reactions involving 5-bromo-2-(difluoromethoxy)-3-methylpyridine, significantly accelerating process development. acs.org

Discovery of New Reactions: Automated platforms can facilitate the discovery of entirely new transformations by allowing for the high-throughput screening of novel catalyst systems and reaction partners with this specific substrate.

Table 2: High-Throughput Experimentation (HTE) Compatible Reactions

| Reaction | Variable Parameters for HTE Screening | Objective |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium precatalysts, phosphine (B1218219) ligands, bases, solvents | Rapid synthesis of a diverse library of 5-aryl/heteroaryl derivatives |

| Buchwald-Hartwig Amination | Palladium/Copper catalysts, ligands (e.g., Josiphos, Xantphos), bases | Access to a wide range of 5-amino pyridine derivatives |

| Sonogashira Coupling | Palladium and Copper sources, ligands, amine bases | Synthesis of 5-alkynyl pyridine building blocks |

| Heck Coupling | Palladium sources, ligands, bases, additives (e.g., phase-transfer agents) | Introduction of alkenyl substituents at the 5-position |

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental design. For 5-bromo-2-(difluoromethoxy)-3-methylpyridine, advanced computational methods can provide deep insights into its chemical behavior.

Emerging applications include:

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP, are routinely used to calculate the electronic structure of molecules. mdpi.comniscpr.res.in For the target compound, DFT can be used to predict frontier molecular orbital (HOMO/LUMO) energies, molecular electrostatic potential maps, and natural bond orbital (NBO) analysis. niscpr.res.in This information can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the outcomes of catalytic reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed catalytic cycles. This allows researchers to understand the detailed mechanism of a transformation, identify rate-determining steps, and design more efficient catalysts.

Predictive Modeling for Selectivity: For reactions with multiple possible outcomes, such as C-H functionalization, computational models can predict the regioselectivity based on the calculated stability of reaction intermediates and transition states. nih.govrsc.org This predictive power can save significant experimental effort.

Table 3: Application of Computational Methods to 5-bromo-2-(difluoromethoxy)-3-methylpyridine

| Computational Method | Predicted Property/Application | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, molecular electrostatic potential | Predicts reactivity and sites of reaction (e.g., C-H vs. C-Br activation) |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption spectra | Guides development for photochemical applications |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, intermolecular interactions | Understands non-covalent interactions in crystal packing or receptor binding |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Provides insight into dynamic behavior and interactions in solution |

Sustainable Synthesis and Resource Efficiency in the Production of Fluorinated Pyridines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. ijarsct.co.inrasayanjournal.co.in Future research on the synthesis of 5-bromo-2-(difluoromethoxy)-3-methylpyridine and related fluorinated heterocycles will prioritize sustainability and efficiency.

Key trends in this area are:

Greener Fluorination Reagents: Traditional fluorination methods often rely on hazardous reagents. dovepress.com Research into developing safer and more environmentally benign fluorinating agents is crucial. Furthermore, catalytic methods that use simple fluoride salts are highly desirable.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives, representing a more energy-efficient approach compared to conventional heating. nih.gov

Solvent-Free and Aqueous Reactions: The development of synthetic methods that operate in water or without a solvent minimizes the use of volatile organic compounds, reducing environmental impact. ijarsct.co.inrsc.org C-H fluorination promoted by pyridine N-oxyl radicals, for instance, can be performed in pure water. rsc.org

Biomass as Feedstock: In the long term, developing synthetic routes from renewable biomass feedstocks, rather than petrochemical sources, represents the ultimate goal for sustainable chemical production. rsc.org

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Pyridines

| Synthetic Step | Traditional Method | Emerging Sustainable Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Aromatic Fluorination | Balz–Schiemann reaction (harsh, explosive intermediates) dovepress.com | Catalytic C-H fluorination (e.g., with AgF₂) orgsyn.org | Improved safety, higher atom economy |

| Pyridine Ring Synthesis | Hantzsch synthesis (often requires harsh conditions) ijarsct.co.in | One-pot multicomponent reactions nih.gov | Reduced waste, shorter synthesis time |

| Heating Method | Conventional oil bath heating | Microwave-assisted synthesis nih.gov | Reduced energy consumption and reaction time |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inrsc.org | Reduced pollution and health hazards |

Q & A

Q. What are the primary synthetic routes for 5-bromo-2-(difluoromethoxy)-3-methylpyridine, and how are reaction conditions optimized?

The synthesis typically involves halogenation and nucleophilic substitution. For example, bromination at the 5-position of a pyridine precursor followed by introducing the difluoromethoxy group via reaction with difluoromethylating agents (e.g., ClCF₂O⁻ or BrCF₂O⁻) under basic conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to stabilize intermediates, with temperatures controlled between 0°C and 80°C to avoid side reactions . Optimization focuses on yield (≥70%) and purity (>95%), monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : ¹H and ¹³C NMR identify substitution patterns. The difluoromethoxy group (OCF₂) shows distinct ¹⁹F NMR signals near δ -80 to -85 ppm.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of Br or OCF₂CH₃).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if competing isomers form during synthesis .

Q. How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy or trifluoromethoxy analogs?

The difluoromethoxy group (-OCF₂) is electron-withdrawing due to the electronegativity of fluorine, reducing electron density at the pyridine ring’s 2-position. This contrasts with methoxy (-OCH₃, electron-donating) and trifluoromethoxy (-OCF₃, stronger electron-withdrawing). Computational studies (DFT) reveal lowered LUMO energy, enhancing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling at the 5-bromo position?

The bromine at position 5 is highly reactive in cross-couplings. Key strategies include:

- Using Pd(PPh₃)₄ or XPhos Pd G3 catalysts for sterically hindered substrates.

- Optimizing base (e.g., K₂CO₃) and solvent (toluene/ethanol mixtures) to prevent dehalogenation.

- Monitoring reaction progress via TLC to arrest at >90% conversion, minimizing byproducts like homocoupled biaryls .

Q. How can researchers resolve contradictions in spectroscopic data arising from regioisomer formation?

Contradictions often stem from incomplete substitution or isomerization. Solutions include:

Q. What computational methods predict the compound’s reactivity in C–H functionalization reactions?

Density Functional Theory (DFT) models assess activation energies for C–H bond cleavage. For example:

Q. How does the methyl group at position 3 affect steric hindrance in nucleophilic aromatic substitution (SNAr)?

The 3-methyl group increases steric bulk, slowing SNAr at adjacent positions. Kinetic studies show reduced reaction rates (by ~40%) compared to non-methylated analogs. Solvent polarity (e.g., DMF vs. THF) and elevated temperatures (100–120°C) mitigate this effect .

Methodological Best Practices

- Purity Assurance : Use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate >98% pure batches .

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the difluoromethoxy group .

- Safety : Follow GHS protocols for brominated pyridines (e.g., skin/eye irritation mitigation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.